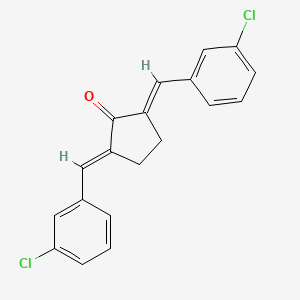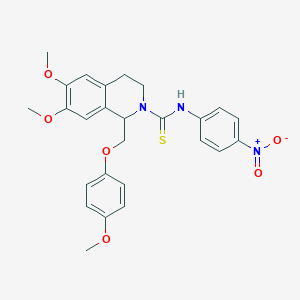
2,5-Bis(3-chlorobenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-chlorobenzylidene)cyclopentanone is an organic compound with the molecular formula C19H14Cl2OThis compound is characterized by the presence of two 3-chlorobenzylidene groups attached to a cyclopentanone core, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-chlorobenzylidene)cyclopentanone typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting cyclopentanone with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in an ethanol solvent. The reaction mixture is stirred at a temperature range of 278–283 K for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(3-chlorobenzylidene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclopentanone derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2,5-Bis(3-chlorobenzylidene)cyclopentanone has a wide range of applications in scientific research:
Medicine: Its structural properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-chlorobenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
- 2,5-Bis(4-chlorobenzylidene)cyclopentanone
- 2,5-Bis(2-chlorobenzylidene)cyclopentanone
- 2,5-Bis(2,6-dichlorobenzylidene)cyclopentanone
Comparison: 2,5-Bis(3-chlorobenzylidene)cyclopentanone is unique due to the position of the chlorine atoms on the benzylidene groups. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the 3-chloro derivative may exhibit different electronic and steric effects compared to the 2-chloro or 4-chloro derivatives, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C19H14Cl2O |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3-chlorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14Cl2O/c20-17-5-1-3-13(11-17)9-15-7-8-16(19(15)22)10-14-4-2-6-18(21)12-14/h1-6,9-12H,7-8H2/b15-9+,16-10+ |
InChI Key |
DZXQDLISISAPAT-KAVGSWPWSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C1=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11449507.png)
![4,4-dimethyl-N-(2-phenylethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11449508.png)
![N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11449509.png)
![2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11449513.png)
![6-butyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11449516.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11449525.png)
![Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11449530.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11449531.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11449532.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone](/img/structure/B11449538.png)


![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B11449560.png)
![N-(2,4-dimethoxyphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11449576.png)
